Scientific Field: Proteomics
Methods: It is often used in mass spectrometry-based proteomic analysis to facilitate the identification and quantification of proteins.
Scientific Field: Organic Chemistry
Summary: Morpholines are synthesized using 4-(Trifluoroacetyl)morpholine as a precursor or intermediate.
Methods: The synthesis involves reactions with 1,2-amino alcohols, aziridines, and epoxides, often employing transition metal catalysis for stereoselective outcomes.
Results: This method yields various substituted morpholines, which are crucial in the development of pharmaceuticals and agrochemicals.
Scientific Field: Analytical Chemistry
Methods: The compound is incorporated into dye sensors that exhibit a distinct optical response when exposed to different amine compounds.
Results: The sensors can detect biogenic amines in food packaging, indicating the freshness of the product.
Scientific Field: Pharmacology
Summary: Used in the synthesis of 14C-labeled morpholine for preclinical drug metabolism studies.
Methods: The labeled compound is used as a tracer to understand the metabolic pathways of drugs in the body.
Results: The studies provide insights into the pharmacokinetics and pharmacodynamics of therapeutic agents.
Scientific Field: Biochemistry
Methods: The compound is used to modify peptides that can inhibit the activity of calpain.
Results: The development of calpain inhibitors has implications for the treatment of neurodegenerative diseases and muscle-wasting disorders.
Scientific Field: Agrochemistry
Methods: It is used to synthesize compounds with potential pesticidal or herbicidal activity.
Results: The resulting agrochemicals offer improved efficacy and selectivity for target species, contributing to sustainable agricultural practices.
4-(Trifluoroacetyl)morpholine is an organic compound with the chemical formula C7H9F3NO2 and the CAS number 360-95-2. It appears as a colorless liquid characterized by a faint, sweet odor. The compound features a morpholine ring, which is a six-membered cyclic amine containing both nitrogen and oxygen atoms, substituted at the fourth position with a trifluoroacetyl group. This unique substitution imparts distinctive chemical properties, making it useful in various applications, particularly in organic synthesis and medicinal chemistry .
4-(Trifluoroacetyl)morpholine itself is not reported to have a specific mechanism of action in biological systems. Its primary function lies in its role as a synthetic intermediate or protecting group in organic chemistry.
While detailed safety data is limited, some potential hazards can be inferred based on the functional groups present.
Additionally, it can be utilized as an organocatalyst in specific reactions, such as the 1,4-addition of aldehydes to nitroolefins, where it demonstrates excellent yields and selectivity .
The synthesis of 4-(trifluoroacetyl)morpholine can be achieved through various methods:
4-(Trifluoroacetyl)morpholine finds applications primarily in:
Interaction studies involving 4-(trifluoroacetyl)morpholine focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its role in catalysis and biological systems. The compound's interactions can lead to the formation of new derivatives with enhanced properties or activities.
When comparing 4-(trifluoroacetyl)morpholine with similar compounds, several notable derivatives emerge:
Compound Name | Structure | Unique Features |
---|---|---|
4-Acetylmorpholine | C6H11NO2 | Lacks trifluoromethyl group; primarily used in pharmaceuticals. |
2-Trifluoroacetylmorpholine | C7H9F3NO2 | Substituted at the second position; different reactivity profile. |
Morpholine | C4H9NO | Base structure; widely used as a building block in organic synthesis. |
4-(Trifluoroacetyl)morpholine is unique due to its trifluoroacetyl substitution at the fourth position of the morpholine ring, which significantly affects its chemical reactivity and biological activity compared to these similar compounds .
Irritant